3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione
Overview
Description
3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione is an organic compound with the molecular formula C14H16O3 and a molecular weight of 232.27 g/mol . It is a derivative of oxolane-2,5-dione, featuring a methyl group and a 4-(propan-2-yl)phenyl substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione typically involves organic reactions that introduce the oxolane-2,5-dione core and the substituents. One common method is the reaction of 4-(propan-2-yl)benzaldehyde with methyl acetoacetate in the presence of a base, followed by cyclization to form the oxolane ring . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or toluene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione: Unique due to its specific substituents and oxolane ring structure.
2,5-Furandione, dihydro-3-methyl-3-[4-(1-methylethyl)phenyl]: Similar in structure but differs in the position and type of substituents.
3-Methyl-3-[4-(propan-2-yl)phenyl]propanoic acid: Similar backbone but lacks the oxolane ring.
Uniqueness
The uniqueness of this compound lies in its combination of the oxolane ring and the specific substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-methyl-3-(4-propan-2-ylphenyl)oxolane-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-9(2)10-4-6-11(7-5-10)14(3)8-12(15)17-13(14)16/h4-7,9H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEOPWLAPTZYDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2(CC(=O)OC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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